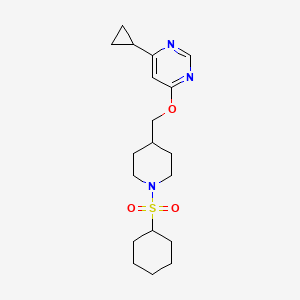

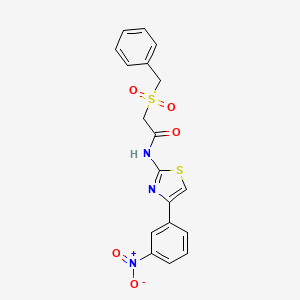

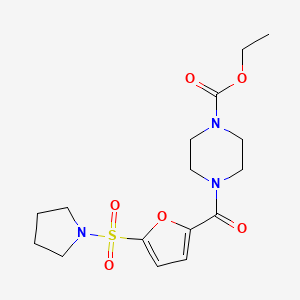

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and supramolecular chemistry. The molecule consists of a pyrimidine core substituted with a cyclopropyl group and a methoxy-linked piperidine moiety bearing a cyclohexylsulfonyl group. This structure suggests potential biological activity, possibly as a receptor antagonist, and could be involved in forming inclusion complexes with other molecules like cyclodextrins .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the literature. For instance, a novel class of 4-alkoxy-piperidine analogues, which share some structural similarities with the compound , were synthesized and evaluated as histamine-3 receptor antagonists. These compounds were designed with a cyclobutyl-spiro benzopyran moiety and showed promising pharmacological properties . Additionally, the synthesis of sulfamate-fused piperidin-4-ones via an enantioselective [4 + 2] cycloaddition reaction of cyclic N-sulfonylimines and enones or ynones has been reported, which could provide insights into the synthesis of the cyclohexylsulfonyl group in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using NMR spectroscopy. For example, the structure of 4-acyloxy-piperidines with a cyclopropyl group has been investigated, which could shed light on the structural aspects of the cyclopropyl and piperidine components of the target molecule. The inclusion complexes formed with β-cyclodextrin suggest that the molecule has the potential to engage in supramolecular interactions, which could be relevant for its biological activity or solubility .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been explored, with studies showing that arylsulfonyl chlorides can react with amino-substituted pyrimidines to yield arylsulfonylamido pyrimidines. These compounds can undergo further transformations, such as alkylation, nucleophilic substitution, and conversion into various heterocyclic systems. This information could be pertinent to understanding the reactivity of the sulfonyl and pyrimidine components of the target compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, stability, and potential for forming inclusion complexes are important factors that could influence the compound's application in medicinal chemistry. The pharmacokinetic properties and receptor affinities of similar piperidine derivatives have been evaluated, indicating that the target compound may also possess significant biological relevance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Compounds with structures related to "4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine" have been synthesized and evaluated for their pharmacological properties, such as potential applications in treating gastrointestinal disorders. For instance, benzamide derivatives showing selective serotonin 4 receptor agonist activities offer insights into novel prokinetic agents with reduced side effects, enhancing gastric emptying and defecation in preclinical models (Sonda et al., 2004).

Cyclin-Dependent Kinase Inhibitors

Research on cyclin-dependent kinase (CDK) inhibitors highlights the chemical versatility of related compounds in targeting specific enzymes crucial for cell cycle regulation. A study utilizing a Cope-type elimination approach to create vinylsulfone-based inhibitors of CDK2 demonstrates the potential for designing cancer therapeutics (Griffin et al., 2006).

Herbicide Development

The modification of triazolopyrimidine sulfonanilide compounds for improved herbicidal activity and environmental degradation rates illustrates the agricultural applications. These compounds, such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, show promise as potent acetohydroxyacid synthase-inhibiting herbicides (Chen et al., 2009).

Antioxidant and Anticholinesterase Activities

The synthesis of sulfonyl hydrazone compounds incorporating piperidine derivatives and their evaluation for antioxidant and anticholinesterase activities open avenues for developing treatments for oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Eigenschaften

IUPAC Name |

4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-cyclopropylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c23-26(24,17-4-2-1-3-5-17)22-10-8-15(9-11-22)13-25-19-12-18(16-6-7-16)20-14-21-19/h12,14-17H,1-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTNROSHIPKUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)